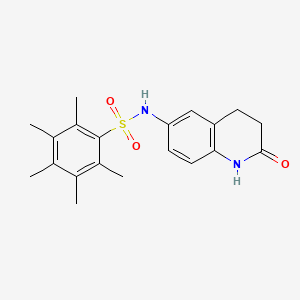
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a bromophenyl group, an amino group, an ethoxy group, and a carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. These groups could potentially participate in a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. For example, similar compounds such as ethyl 2-(4-bromophenyl)acetate have a molecular weight of 243.097 .Wissenschaftliche Forschungsanwendungen
Synthesis and Application of Related Compounds
Practical Synthesis of Key Intermediates
A study by Qiu et al. (2009) focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material. The study emphasized the development of a practical pilot-scale method for the preparation of this compound from methyl nitrite and 2-fluoro-4-bromoaniline (Qiu, Gu, Zhang, & Xu, 2009).
Antioxidant Capacity Assays
Ilyasov et al. (2020) reviewed the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study elucidated the reaction pathways underlying the assay and highlighted the specificity and relevance of oxidation products in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role of Precursors in Plant Biology
Van de Poel & Van Der Straeten (2014) discussed the underestimated role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology, highlighting its multifunctional nature beyond being a precursor to ethylene. The study shed light on the sophisticated transport mechanism and signaling functions of ACC (Van de Poel & Van Der Straeten, 2014).
Optoelectronic Material Applications
Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives in optoelectronic materials. The study highlighted the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Potential Uses in Drug Synthesis
Mingyue Zhang et al. (2021) reviewed the application of biomass-derived levulinic acid in drug synthesis, emphasizing its flexibility and uniqueness due to carbonyl and carboxyl functional groups. The study discussed how levulinic acid can be used as a raw material or modified to participate in drug synthesis (Mingyue Zhang et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYTIWEXJMYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
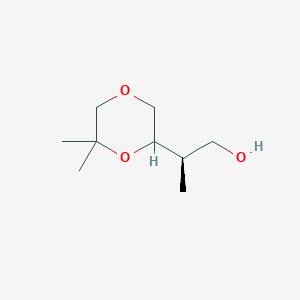
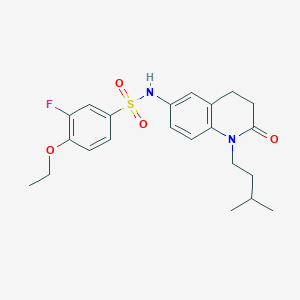
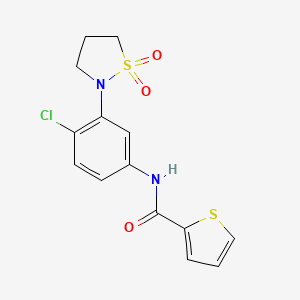
![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
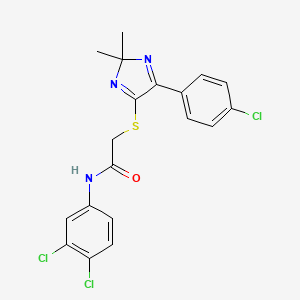
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2399067.png)

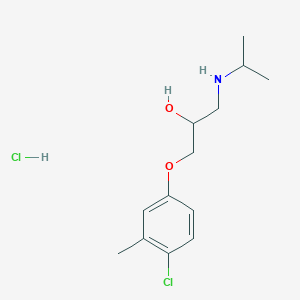
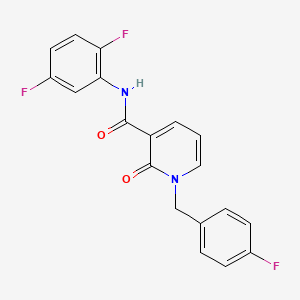
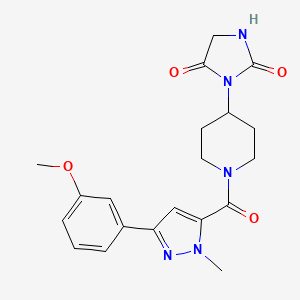
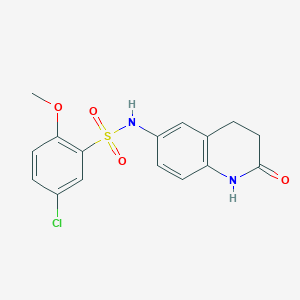
![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2399075.png)
